1,5-Dimethylbarbituric acid
Description
Historical Context and Evolution of Barbituric Acid Chemistry Research
The history of barbituric acid chemistry began in 1864 when the German chemist Adolf von Baeyer first synthesized the parent compound, barbituric acid, which is also known as malonylurea. wikipedia.orgnih.govresearchgate.net Von Baeyer's initial synthesis involved the reduction of 5,5-dibromobarbituric acid. wikipedia.org A more practical synthesis was later developed by French chemist Édouard Grimaux in 1879, who used malonic acid, urea (B33335), and phosphorus oxychloride. wikipedia.orgnih.gov This improved method paved the way for the extensive development of barbiturate (B1230296) derivatives. nih.govresearchgate.net
The early 20th century saw the translation of this chemical research into clinical applications. In 1903, the first pharmacologically active derivative, barbital (B3395916) (diethyl-barbituric acid), was introduced into medicine, followed by phenobarbital (B1680315) in 1912. wikipedia.orgnih.gov These discoveries spurred a massive wave of synthetic exploration. By means of relatively small modifications to the barbituric acid structure, chemists have synthesized more than 2,500 different barbiturates, with about 50 to 55 having seen clinical use worldwide. wikipedia.orgnih.govtandfonline.com This evolution highlights a classic paradigm in medicinal chemistry, where a parent scaffold is systematically modified to generate a family of compounds with a range of properties.
Academic Significance of N-Alkyl Substitution in Barbituric Acid Derivatives
The substitution of hydrogen atoms on the nitrogen atoms of the barbituric acid ring, known as N-alkylation, is of significant academic interest as it profoundly influences the compound's properties. publish.csiro.ausemanticscholar.org The presence of N-alkyl groups can alter the molecule's polarity, solubility, and how it interacts with biological systems or other materials. semanticscholar.org For instance, research has shown that N-methylbarbiturates can exhibit different pharmacological activity profiles compared to their non-N-alkylated (norbarbiturate) counterparts. gatech.edu
The significance of N-alkylation extends beyond pharmacology into materials science. In the field of organic electronics, N-alkyl functionalized barbituric and thiobarbituric acid derivatives have been investigated as n-channel organic semiconductors. rsc.org Studies have demonstrated that subtle changes to the N-alkyl substituent, such as from a methyl to an ethyl group, can lead to a dramatic increase in electron mobilities in organic thin-film transistors (OFETs). rsc.orgresearchgate.net This highlights the crucial role of N-alkylation in fine-tuning the electronic and solid-state properties of these organic materials, opening avenues for their application in low-cost, flexible electronic devices. rsc.org The ability to systematically vary N-alkyl groups provides researchers with a tool to probe structure-property relationships in diverse scientific fields. mdpi.com
Specific Research Focus: 1,5-Dimethylbarbituric Acid as a Pivotal Research Target
The synthesis of this compound can be achieved through the condensation of a monoalkyl malonic ester (methylmalonic ester) with an alkylated urea (N-methylurea) in the presence of sodium ethoxide. cdnsciencepub.com This general method is widely applicable for producing various alkyl-substituted barbiturates. cdnsciencepub.com
The compound has been a subject of detailed physicochemical characterization to understand its structural and electronic properties. Spectroscopic studies, including proton magnetic resonance (PMR), infrared (IR), and ultraviolet (UV) analysis, have been conducted to provide a basis for its identification and to compare its features with other related barbiturates. cdnsciencepub.com Furthermore, it has been identified as a metabolite in studies of other barbiturates, such as hexobarbital (B1194168), making its characterization important for understanding metabolic pathways. tandfonline.com The compound's role as a well-defined model system makes it a pivotal target for foundational research into the structure-activity relationships of the barbiturate class. cdnsciencepub.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1,5-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | ontosight.ai |
| Molecular Formula | C₆H₈N₂O₃ | nist.gov |
| Molecular Weight | 156.1393 g/mol | nist.gov |
| CAS Registry Number | 7391-67-5 | nist.gov |
| Appearance | White crystalline solid | ontosight.ai |
Scope and Organization of the Academic Review
This review provides a focused examination of the chemical compound this compound. The article begins by establishing the historical and chemical context of the broader barbituric acid class, tracing its origins from the initial synthesis by Adolf von Baeyer to the development of numerous derivatives. It then delves into the specific academic importance of N-alkylation as a key structural modification in barbiturate chemistry. The core of the review concentrates on this compound itself, presenting its synthesis, physicochemical properties, and its utility as a model compound in scientific research. The content is strictly limited to the chemical and academic aspects of the compound, based on published scientific literature.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-dimethylbarbituric acid |
| This compound |
| 5,5-dibromobarbituric acid |
| Amobarbital |
| Barbital |
| Barbituric acid |
| Hexobarbital |
| Malonic acid |
| Phenobarbital |
| Thiobarbituric acid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7391-67-5 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1,5-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(9)7-6(11)8(2)5(3)10/h3H,1-2H3,(H,7,9,11) |
InChI Key |
DABBHRQKJNIVFT-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(=O)N(C1=O)C |
Canonical SMILES |
CC1C(=O)NC(=O)N(C1=O)C |
Synonyms |
1,5-dimethylbarbituric acid |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies for 1,5 Dimethylbarbituric Acid
Classical Condensation Approaches to 1,5-Dimethylbarbituric Acid Synthesis
The traditional and most common method for synthesizing the this compound core involves the condensation of a substituted urea (B33335) with a malonic acid derivative. This approach, rooted in classical organic chemistry, remains a fundamental strategy for constructing the pyrimidine (B1678525) ring of barbiturates.
Optimization of Reaction Conditions and Catalyst Systems
The synthesis of this compound is typically achieved through the condensation of 1,3-dimethylurea with either malonic acid or a malonic ester, such as diethyl malonate or dimethyl malonate. The efficiency of this reaction is highly dependent on the choice of catalyst and the optimization of reaction conditions, including temperature and solvent.
One established method involves the reaction of 1,3-dimethylurea and malonic acid in glacial acetic acid with acetic anhydride acting as a dehydrating agent. The reaction mixture is heated to facilitate the condensation and subsequent cyclization. Another prevalent approach employs a basic catalyst, such as a sodium alkoxide (e.g., sodium ethoxide), to deprotonate the malonic ester, thereby generating a nucleophilic enolate that attacks the urea. This reaction is typically carried out in a lower aliphatic alcohol or a mixture of an alcohol with a non-polar solvent like toluene under reflux conditions for several hours. The product is then isolated by acidification of the reaction mixture.
The optimization of these conditions is crucial for maximizing the yield and purity of this compound. Factors such as the molar ratio of reactants, the concentration of the catalyst, reaction time, and temperature are all critical parameters that are fine-tuned to achieve the desired outcome. For instance, a patented method describes the use of sodium ethoxide as a catalyst in a solvent mixture of n-butanol and toluene at temperatures ranging from 100-120°C for 9-10 hours, resulting in yields of around 75%.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1,3-Dimethylurea | Malonic Acid | Acetic Anhydride | Glacial Acetic Acid | 60-90 | 6 | Not specified |
| 1,3-Dimethylurea | Dimethyl Malonate | Sodium Ethoxide | n-Butanol/Toluene | 100-120 | 10 | 75 |
| 1,3-Dimethylurea | Diethyl Malonate | Sodium Ethoxide | n-Butanol/Toluene | 100-120 | 9 | 75 |
Green Chemistry Principles in Synthetic Route Development
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of barbituric acid derivatives to minimize the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of reusable catalysts.
For the synthesis of barbituric acid derivatives, water has been explored as a green solvent, offering an alternative to volatile organic compounds. Water-mediated, catalyst-free multicomponent reactions involving barbituric acids, amines, and aldehydes have been successfully developed. These reactions often proceed at room temperature, are energy-efficient, and allow for easy product isolation, often through simple filtration.
Solvent-free synthesis, another cornerstone of green chemistry, has also been applied. One such method involves the grinding of reactants, such as an aromatic aldehyde and barbituric acid, with a solid catalyst like sodium acetate at room temperature. This technique, known as mechanochemistry, can lead to shorter reaction times and higher yields while eliminating the need for a solvent. The development of heterogeneous and recyclable catalysts, such as zinc oxide nanowires, further enhances the green credentials of these synthetic routes by simplifying catalyst recovery and reuse. These green methodologies offer promising and sustainable alternatives to traditional synthetic protocols.
Functionalization at C5 Position: Synthesis of Novel this compound Derivatives
The C5 position of the this compound ring is a key site for functionalization due to the acidity of the methylene protons, which are flanked by two carbonyl groups. This reactivity allows for the introduction of a wide variety of substituents, leading to the synthesis of novel derivatives with diverse chemical properties.
Electrophilic Substitution Reactions on the Barbituric Ring
The electron-rich nature of the enol form of this compound makes it susceptible to attack by various electrophiles. This reactivity is the basis for a range of electrophilic substitution reactions at the C5 position.
Direct halogenation of 1,3-dimethylbarbituric acid can be achieved using reagents like sulfuryl chloride to yield 5,5-dichloro-1,3-dimethylbarbituric acid. This di-halogenated product serves as a versatile intermediate for further derivatization. For instance, it can react with silver nitrite to afford 5-chloro-5-nitro-1,3-dimethylbarbituric acid, demonstrating a method for introducing both a halogen and a nitro group at the C5 position.
Another approach to halogenation involves the reaction of 1,3-dimethylbarbituric acid with N-bromosuccinimide (NBS) in the presence of a base. This method has been utilized in Michael addition-halogenation-intramolecular ring-closing (MHIRC) reactions to generate complex spirocyclic structures.
The acidic nature of the C5 protons allows for deprotonation with a suitable base to form a nucleophilic carbanion, which can then react with various electrophiles in alkylation and acylation reactions.
Alkylation at the C5 position can be achieved through several strategies. The palladium-catalyzed allylation of this compound has been demonstrated, leading to the formation of a C-C bond at the C5 position. Another important method is the Michael addition of the this compound enolate to α,β-unsaturated compounds. This reaction is a powerful tool for carbon-carbon bond formation and has been used to synthesize a variety of 5-substituted derivatives.
Acylation of this compound at the C5 position is an effective method for introducing acyl groups. A highly efficient monoacylation can be achieved by first forming the sodium salt of 1,3-dimethylbarbituric acid and then treating it with an acyl chloride, such as an ω-chloroalkanoyl chloride or a diacid dichloride, in the presence of pyridine. This reaction proceeds smoothly to yield the corresponding 5-acyl-1,3-dimethylbarbituric acid derivative. These acylated products are valuable intermediates for the synthesis of more complex molecules, including furanouracil derivatives and 5-(ω-heteroarylalkanoyl)-1,3-dimethylbarbituric acids.
Table 2: Summary of C5-Functionalization Reactions of this compound
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Halogenation | Sulfuryl chloride | 5,5-Dichloro derivative |
| Nitro-derivatization | Silver nitrite (on 5,5-dichloro derivative) | 5-Chloro-5-nitro derivative |
| Alkylation (Allylation) | Allylic electrophile, Pd catalyst | 5-Allyl derivative |
| Alkylation (Michael Add.) | α,β-Unsaturated compound | 5-Alkyl derivative |
| Acylation | ω-Chloroalkanoyl chloride, Pyridine | 5-Acyl derivative |
Knoevenagel Condensation and Related Additions at C5
The C5 methylene group of this compound is highly activated by the two adjacent carbonyl groups, making it a prime nucleophile for various carbon-carbon bond-forming reactions.
The Knoevenagel condensation is a fundamental reaction for derivatizing barbituric acids at the C5 position. wikipedia.org It involves the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone in the presence of a basic catalyst, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This reaction is often the initial step in tandem or multi-component reaction sequences. scispace.compcbiochemres.com
The reaction between 1,3-dimethylbarbituric acid (a close analogue) and various aldehydes is a well-established method for producing 5-arylidene derivatives. sigmaaldrich.com For instance, the condensation with aromatic aldehydes proceeds efficiently, often catalyzed by a Lewis acid or an organocatalyst, to form an intermediate enone. scispace.comorgchemres.org This intermediate is a versatile Michael acceptor for subsequent reactions. The mechanism typically begins with the catalyst activating the aldehyde's carbonyl group, facilitating the nucleophilic attack from the enol form of the barbituric acid. pcbiochemres.comorgchemres.org
In one example, the reaction of 2-methoxybenzaldehyde with thiobarbituric acid (an analogue of barbituric acid) in ethanol using piperidine as a base demonstrates a typical Knoevenagel condensation, yielding a conjugated enone. wikipedia.org Such reactions are pivotal in synthesizing precursors for more complex heterocyclic systems. nih.gov
The Michael or 1,4-addition is a widely used method for forming carbon-carbon bonds by adding a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org Barbituric acid and its N,N'-disubstituted derivatives are excellent Michael donors. nih.govmdpi.com
Research has demonstrated the efficient Michael addition of 1,3-dimethylbarbituric acid to various nitroalkenes in an aqueous diethylamine medium. nih.gov This approach provides high yields of the corresponding 5-substituted derivatives. The reaction works well with a range of nitroalkenes bearing both electron-donating and electron-withdrawing groups on the phenyl ring. nih.gov
In an important development for asymmetric synthesis, chiral thiosquaramides have been used as bifunctional organocatalysts for the enantioselective Michael addition of N,N'-disubstituted barbituric acids to β-nitro olefins. mdpi.comnsf.gov This method delivers chiral barbiturate (B1230296) derivatives in high yields and with excellent enantioselectivities. nsf.gov For example, the reaction of N,N'-diphenylbarbituric acid with β-nitrostyrene catalyzed by a chiral thiosquaramide in toluene yields the product with high enantiomeric excess. nsf.gov
Table 1: Michael Addition of 1,3-Dimethylbarbituric Acid to Nitroalkenes This table presents data on the reaction of 1,3-dimethylbarbituric acid with various substituted nitroalkenes, highlighting the efficiency of this synthetic method.
| Entry | Nitroalkene Substituent | Product | Yield (%) |
| 1 | 4-F | 5-(1-(4-fluorophenyl)-2-nitroethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 99% |
| 2 | 4-Cl | 5-(1-(4-chlorophenyl)-2-nitroethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 98% |
| 3 | 4-Br | 5-(1-(4-bromophenyl)-2-nitroethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 98% |
| 4 | 4-Me | 1,3-dimethyl-5-(2-nitro-1-p-tolylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 96% |
| 5 | 4-OMe | 5-(1-(4-methoxyphenyl)-2-nitroethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 95% |
| 6 | 2-Cl | 5-(1-(2-chlorophenyl)-2-nitroethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 92% |
| 7 | 2-NO2 | 1,3-dimethyl-5-(2-nitro-1-(2-nitrophenyl)ethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 88% |
Data sourced from Molecules (2014). nih.gov
Multi-component Reactions (MCRs) for Complex Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. rsc.org Barbituric acid and its derivatives are frequently employed as key building blocks in MCRs to generate diverse and complex heterocyclic scaffolds. rsc.orgresearchgate.netresearchgate.net
A common MCR strategy involves an initial Knoevenagel condensation between barbituric acid and an aldehyde, followed by a Michael addition and subsequent cyclization. For example, the three-component reaction of barbituric acids, various aldehydes, and malononitrile can produce complex pyrano[2,3-d]pyrimidine derivatives. orgchemres.orgpcbiochemres.com The mechanism involves the formation of an arylidene intermediate from the aldehyde and malononitrile, to which the barbituric acid adds as a Michael donor, followed by an intramolecular cyclization. pcbiochemres.com
Another example is a four-component tandem Knoevenagel-Michael reaction using arylaldehydes, N,N'-dimethylbarbituric acid, dimedone, and a secondary amine like morpholine or piperidine. This reaction, conducted at room temperature, yields substituted unsymmetrical polycyclic ionic scaffolds in high yields (83–98%). researchgate.net These MCRs provide a facile and environmentally friendly route to novel, functionalized pyrimidine-diones with potential biomedical applications. researchgate.net
N-Alkylation and N,N'-Dialkylation Studies in the Context of this compound Analogues
While reactions at the C5 position are prevalent, modification of the nitrogen atoms of the barbiturate ring is also a crucial derivatization strategy. N-alkylation can significantly alter the compound's solubility, metabolic stability, and pharmacological profile. gatech.edu
The synthesis of N,N'-dialkyl barbituric acids can be achieved through the condensation of dialkyl malonic esters with N,N'-dialkylated ureas in the presence of a base like sodium ethoxide. cdnsciencepub.com Alternatively, direct N-alkylation of a pre-existing barbituric acid ring is a common method. A general procedure involves refluxing the barbituric acid with an excess of an alkylating agent (e.g., an alkyl halide) in a solvent like absolute ethanol, with potassium carbonate serving as the base. publish.csiro.au This method has been used to prepare a variety of N,N'-bis(chloroethyl) and N,N'-diethyl derivatives of several barbiturates. publish.csiro.au The presence of N-alkyl groups, such as in 1,3-dimethylbarbituric acid, generally increases solubility and reaction rates compared to the parent N-unsubstituted barbituric acid. mdpi.com
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral centers in barbituric acid derivatives is of significant interest for developing stereospecific therapeutic agents. Pioneering work in this area has focused on the stereoselective alkylation of non-symmetrical barbituric acid derivatives.
A notable achievement is the palladium-catalyzed enantioselective allylation of this compound. mdpi.com In this reaction, a prochiral C5-anion of this compound attacks an allylic substrate, creating a new stereocenter at the C5 position. Early investigations by the Brunner group demonstrated this transformation using a palladium catalyst with novel chiral phosphine imine ligands. The reaction of this compound with an allylic substrate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base yielded the corresponding C5-allylated product with the creation of an all-carbon tetrasubstituted stereocenter. mdpi.com Although initial enantiomeric excesses were modest (12.7% ee), this work established a crucial proof-of-concept for the catalytic, enantioselective functionalization of this important class of compounds. mdpi.com
Structural Elucidation and Advanced Spectroscopic Characterization of 1,5 Dimethylbarbituric Acid and Its Derivatives
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise spatial arrangement of atoms within a crystalline solid. It provides definitive information on molecular geometry, conformation, and the intricate network of intermolecular forces that dictate the crystal packing.
Crystallographic studies of barbituric acid derivatives consistently reveal a pyrimidine (B1678525) ring that is nearly planar. However, slight deviations from planarity are common, with the C5 atom sometimes puckering out of the mean plane of the other ring atoms, leading to a conformation described as a "C5-endo envelope". This subtle distortion can influence the bond lengths and angles of the substituents at the C5 position.
In many derivatives, the conformation of the pyrimidine ring is correlated with significant differences in the lengths of the bonds to its substituents. For instance, in 5,5-dihalogenated barbituric acids, the axial C5–X bond is often observed to be longer than the equatorial C5–X bond. This lengthening is an inherent feature of the preferred envelope conformation, which serves to minimize repulsive steric interactions between the axial substituent and the atoms of the pyrimidine ring mdpi.com.
Table 1: Example Crystallographic Data for a 1,5-Disubstituted Barbiturate (B1230296) Derivative (Hexobarbitone)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8604 |
| b (Å) | 6.6081 |
| c (Å) | 16.6771 |
| β (°) | 108.553 |
| Volume (ų) | 1134.66 |
Data obtained from a low-temperature redetermination study.
The crystal structures of barbiturates are dominated by extensive hydrogen bonding, which plays a critical role in the stability of the crystal lattice and the resulting supramolecular architecture. The N-H groups of the barbiturate ring are excellent hydrogen bond donors, while the carbonyl oxygen atoms (C=O) are effective acceptors.
The most prevalent interaction is the N–H···O=C hydrogen bond. These interactions typically link molecules into recognizable patterns or motifs. Depending on which carbonyl oxygen atoms are involved (the C2-oxo group vs. the C4/C6-oxo groups), these motifs can assemble into:
Dimers: Centrosymmetric pairs of molecules linked by a pair of N–H···O bonds.
Chains and Ribbons: One-dimensional arrays where molecules are connected sequentially. Zigzag chains and ladder-like ribbons are common. acs.orgnih.gov
Layers: Two-dimensional sheets formed by the interconnection of chains or ribbons.
Frameworks: Complex three-dimensional networks arising from hydrogen bonds extending in all directions. mdpi.comresearchgate.net
For example, in alkali metal complexes of barbiturates, N–H···O hydrogen bonding often generates ribbons of anions extending in one dimension nih.gov. In the crystal structure of 5-nitrobarbiturate derivatives, molecules assemble into distinct hydrogen-bonded zigzag chains acs.org. The specific pattern adopted is influenced by factors such as the nature of the substituents on the barbiturate ring and the presence of co-crystallized solvent molecules. These well-defined hydrogen-bonding patterns are fundamental to the field of crystal engineering, allowing for the rational design of new solid-state materials.
Table 2: Example Hydrogen Bond Geometry in Barbiturate Crystal Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N-H···O | ~0.86 | ~2.03 | ~2.88 | ~170 |
| O-H···O (water) | ~0.85 | ~1.95 | ~2.79 | ~175 |
Values are representative and can vary between different crystal structures.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.
¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of 1,5-dimethylbarbituric acid and its derivatives. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment.
¹H NMR: In a typical spectrum of a 1,5-disubstituted barbituric acid, distinct signals are observed for the N-methyl protons, the C5-methyl protons, and the proton attached to the second nitrogen (N-H). The N-H proton signal is often broad and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. Key resonances include those for the carbonyl carbons (C=O), the quaternary C5 carbon, and the methyl carbons. The carbonyl carbons typically appear far downfield (150-175 ppm) due to the deshielding effect of the electronegative oxygen and nitrogen atoms.
The specific chemical shifts can be used to distinguish between different isomers. For example, in 1,3-dimethylbarbituric acid, the two N-methyl groups are chemically equivalent, giving rise to a single signal in both the ¹H and ¹³C spectra. In contrast, for a hypothetical this compound, the N1-methyl and C5-methyl groups would be in distinct chemical environments and thus exhibit different chemical shifts.
Table 3: Typical NMR Chemical Shifts (δ, ppm) for Barbituric Acid Derivatives in DMSO-d₆
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 11.0 - 11.2 | - |
| C5-H₂ (barbituric acid) | ~3.5 | ~39-40 |
| N-CH₃ (1,3-dimethyl) | ~3.1 | ~27-28 |
| C=O (C4, C6) | - | ~167 |
| C=O (C2) | - | ~151 |
Data is based on spectra for barbituric acid and 1,3-dimethylbarbituric acid as representative examples. rsc.orgchemicalbook.com
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. It is used to map out proton connectivity within substituent groups attached to the barbiturate core. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). It is a powerful method for assigning which proton is attached to which carbon. rsc.orgsdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). It is crucial for piecing together the molecular skeleton by connecting fragments and identifying quaternary carbons, such as the C5 and carbonyl carbons of the barbiturate ring, through their long-range couplings to nearby protons. rsc.orgsdsu.eduresearchgate.net
By combining information from these 2D NMR experiments, chemists can systematically assemble the complete structure of a complex, unknown barbiturate derivative, confirming the connectivity of all atoms in the molecule.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in barbiturates. researchgate.net These different polymorphs can have distinct physical properties. While X-ray diffraction is the definitive method for structure determination, solid-state NMR (ssNMR) is an exceptionally powerful complementary technique for studying polymorphism. acs.orgnih.gov
Because NMR chemical shifts are highly sensitive to the local environment, atoms in different crystal lattices will often produce different NMR signals. Solid-state NMR can provide detailed information on:
Crystallographic Symmetry: The number of distinct signals in a ssNMR spectrum corresponds to the number of crystallographically inequivalent atoms in the asymmetric unit of the crystal.
Hydrogen Bonding: The formation and nature of hydrogen bonds significantly affect the chemical shifts of the involved nuclei (¹H, ¹³C, ¹⁵N), allowing for the characterization of the hydrogen-bonding motifs in different polymorphs. acs.orgnih.gov
Conformation: Differences in molecular conformation between polymorphs can be detected as changes in chemical shifts.
Studies on compounds like barbital (B3395916) and barbituric acid itself have shown that ssNMR can effectively distinguish between polymorphs, providing insight into their molecular symmetry and hydrogen-bonding patterns, which ultimately govern their relative thermodynamic stability. acs.orgnih.govacs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of this compound. These techniques measure the vibrational energies of the molecule's functional groups, providing a unique spectral fingerprint. While comprehensive, peer-reviewed vibrational analyses specifically for this compound are not extensively detailed in the literature, the characteristic frequencies for its constituent functional groups can be assigned based on data from closely related barbiturate compounds.
Assignment of Characteristic Vibrational Modes
The structure of this compound contains several key functional groups whose vibrational modes give rise to distinct peaks in the IR and Raman spectra. The most prominent of these are the carbonyl (C=O) groups, the N-H and N-CH3 moieties within the heterocyclic ring, and the C-H bonds of the methyl groups.
The pyrimidine-2,4,6-trione ring is expected to produce multiple strong C=O stretching bands. In analogous compounds like 1,3-dimethylbarbituric acid, these stretches appear as strong, distinct bands in the region of 1700-1760 cm⁻¹ . The N-H group is expected to show a stretching vibration, typically in the range of 3100-3300 cm⁻¹, which may be broadened due to intermolecular hydrogen bonding in the solid state. Vibrations associated with the methyl groups, including symmetric and asymmetric C-H stretching and bending modes, are also expected in their characteristic regions.
Below is a table of expected vibrational modes for this compound based on analyses of similar molecules.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |
| N-H Stretch | N-H | 3100 - 3300 | IR, Raman |
| Asymmetric C-H Stretch (Methyl) | C-H (in CH₃) | 2960 - 2990 | IR, Raman |
| Symmetric C-H Stretch (Methyl) | C-H (in CH₃) | 2870 - 2900 | IR, Raman |
| Carbonyl Stretch | C=O | 1700 - 1760 | IR, Raman |
| C-N Stretch | C-N | 1350 - 1450 | IR, Raman |
| Methyl Bending (Asymmetric) | CH₃ | 1430 - 1470 | IR |
| Methyl Bending (Symmetric) | CH₃ | 1360 - 1390 | IR |
Note: The exact positions of these bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy is a sensitive tool for conformational analysis, as different spatial arrangements of atoms (conformers) can give rise to distinct vibrational frequencies. Changes in the dihedral angles of a molecule can alter the coupling between vibrational modes, leading to shifts in peak positions or changes in peak intensities in the IR and Raman spectra.
For a molecule like this compound, conformational flexibility could potentially arise from the orientation of the methyl group at the C5 position relative to the pyrimidine ring. By conducting temperature-dependent or solvent-dependent spectroscopic studies, it is theoretically possible to identify the presence of different conformers. For instance, the appearance of new bands or a change in the relative intensity of existing bands upon changing temperature could indicate a shift in the conformational equilibrium. However, specific studies detailing the conformational analysis of this compound using vibrational spectroscopy are not present in the surveyed literature.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (molar mass: 156.14 g/mol ), electron ionization mass spectrometry (EI-MS) provides definitive confirmation of its molecular formula (C₆H₈N₂O₃) and reveals a characteristic fragmentation pathway. nist.govnist.gov
The EI mass spectrum of this compound shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 156. nist.gov The presence of this peak confirms the molecular weight of the compound. The fragmentation of the molecular ion proceeds through a series of characteristic losses of neutral fragments, providing insight into the molecule's structure.
The base peak in the spectrum is observed at m/z 42. A prominent fragment is also seen at m/z 71. The fragmentation pathway can be rationalized by the cleavage of the pyrimidine ring. A plausible pathway involves the initial loss of a methyl isocyanate fragment (CH₃NCO, 57 u) from the molecular ion, although the direct observation of the resulting m/z 99 ion may be of low intensity. The subsequent or alternative fragmentation of the ring structure leads to the formation of the highly stable and abundant fragments observed in the spectrum.
The table below summarizes the key ions observed in the electron ionization mass spectrum of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion / Neutral Loss |
| 156 | ~70 | [C₆H₈N₂O₃]⁺ (Molecular Ion, M⁺) |
| 99 | ~10 | [M - C₂H₃NO]⁺ or [M - CH₃NCO]⁺ |
| 71 | ~28 | [C₃H₅NO]⁺ |
| 58 | ~14 | [C₂H₄NO]⁺ |
| 42 | 100 | [C₂H₄N]⁺ or [C₃H₆]⁺ (Base Peak) |
Data sourced from the NIST Mass Spectrometry Data Center. nist.gov
Computational and Theoretical Investigations of 1,5 Dimethylbarbituric Acid
Quantum Chemical Calculations (e.g., DFT, G3, G4 Levels of Theory)
Quantum chemical calculations have become indispensable for studying barbituric acid derivatives. High-level composite methods like the Gaussian-n (Gn) theories (G3 and G4) are known to provide highly consistent and accurate results for a wide range of molecular systems, including thermochemistry. nih.gov Density Functional Theory (DFT) methods, particularly with functionals like B3LYP, are also frequently employed for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For barbituric acid and its derivatives, studies have shown that the triketo tautomer is the most stable form in the gas phase. ias.ac.in Computational methods like AM1 have been found to provide the best agreement with experimental geometries for the parent compound, although discrepancies can arise due to hydrogen bonding effects in the solid state which are not present in gas-phase calculations. ias.ac.in
For related compounds like 5,5-dimethylbarbituric acid, DFT calculations have been used to investigate the molecular and supramolecular structures observed in the solid state, confirming that the pyrimidine (B1678525) ring adopts a non-planar C5-endo envelope conformation. acs.org Similar studies on 1,3-dimethylbarbituric acid using the B3LYP method with a 6-31G(d,p) basis set have also been performed to obtain optimized geometrical parameters such as bond lengths and angles. researchgate.net These computational analyses provide a detailed picture of the molecule's electronic structure and how substituents influence its geometry.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. ossila.comwikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. wikipedia.orgresearchgate.netedu.krd A smaller gap generally indicates a molecule is more reactive and less stable. wikipedia.org
For 1,3-dimethylbarbituric acid, DFT calculations at the B3LYP/6-31(d,p) level have been used to analyze the frontier orbitals. researchgate.net The analysis showed that the HOMO is primarily located over the methyl and carbonyl groups, while the LUMO is delocalized over the heterocyclic ring. researchgate.net The transition of an electron from the HOMO to the LUMO thus involves a transfer of electron density from the substituent groups to the pyrimidine ring. researchgate.net This charge transfer within the molecule is a key aspect of its electronic behavior. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept them. ossila.comedu.krd
Thermochemical Studies: Enthalpies of Formation and Sublimation
Thermochemical data, such as the enthalpy of formation and sublimation, are fundamental for understanding the energetic stability of a compound. These values are determined both experimentally, through techniques like combustion calorimetry and the transpiration method, and computationally, using high-level theories like G3 and G4. acs.orgresearchgate.netacs.org
Experimental studies on various dimethylbarbituric acid isomers have provided precise thermochemical data. For instance, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) for 1,3-dimethylbarbituric acid was determined to be -639.6 ± 1.9 kJ·mol⁻¹. acs.org Its enthalpy of sublimation (ΔsubH°m) was measured as 92.3 ± 0.6 kJ·mol⁻¹, leading to a gas-phase enthalpy of formation (ΔfH°m(g)) of -547.3 ± 2.0 kJ·mol⁻¹. researchgate.netacs.org Theoretical calculations at the G3 and G4 levels showed very good agreement with these experimental values. researchgate.netacs.org Similar studies on 5,5-dimethylbarbituric acid yielded a gas-phase enthalpy of formation of -590.6 ± 2.3 kJ·mol⁻¹, which was in reasonable agreement with G3 calculations. acs.org These studies demonstrate the power of combining experimental and computational approaches to establish reliable thermochemical data.
| Compound | ΔfH°m(cr) (kJ·mol⁻¹) | ΔsubH°m (kJ·mol⁻¹) | ΔfH°m(g) (kJ·mol⁻¹) (Experimental) | ΔfH°m(g) (kJ·mol⁻¹) (Calculated) | Calculation Level |
|---|---|---|---|---|---|
| 1,3-Dimethylbarbituric Acid | -639.6 ± 1.9 | 92.3 ± 0.6 | -547.3 ± 2.0 | Good agreement | G3, G4 |
| 5,5-Dimethylbarbituric Acid | -706.4 ± 2.2 | 115.8 ± 0.5 | -590.6 ± 2.3 | Reasonable agreement | G3 |
Molecular Dynamics and Conformational Analysis
While extensive molecular dynamics (MD) simulations specific to 1,5-dimethylbarbituric acid are not widely reported in the surveyed literature, conformational analysis using computational methods has been applied to its isomers. Such studies reveal the preferred spatial arrangements of the molecule. For instance, both X-ray diffraction and DFT calculations on 5,5-dimethylbarbituric acid have shown that its pyrimidine ring is not planar, adopting a C5-endo envelope conformation. acs.org This conformation is the global energy minimum and is believed to minimize repulsive interactions between the axial substituent and the atoms of the pyrimidine ring. dntb.gov.ua This type of analysis is crucial for understanding how the molecule's shape influences its packing in crystals and its interactions with other molecules.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for interpreting experimental spectra, such as those from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. By calculating vibrational frequencies, researchers can assign specific absorption bands to the corresponding molecular motions.
A detailed study on 1,3-dimethylbarbituric acid demonstrated this synergy. researchgate.net Quantum chemical calculations were performed using DFT with the B3LYP functional and a 6-31G(d,p) basis set to predict its vibrational wavenumbers. The calculated results were then compared with experimental FT-IR (both gas and solid phase) and FT-Raman spectra. researchgate.net This comparison allowed for a detailed and accurate interpretation of the experimental spectra. researchgate.net The B3LYP/6-31G(d,p) level of theory was identified as providing the best reproduction of the experimental wavenumbers, enabling the construction of theoretical spectra that closely matched the experimental ones. researchgate.net
Reaction Pathway and Transition State Analysis
Understanding how a chemical reaction occurs requires mapping the energy landscape from reactants to products, including the high-energy transition state. Computational methods are uniquely suited for this task. DFT calculations can be used to model reaction mechanisms, locate transition states, and calculate activation barriers, providing insights that are difficult to obtain experimentally.
For example, in the context of an enantioselective palladium-catalyzed allylation of this compound, a transition state was proposed to explain the observed enantioselectivity. mdpi.com In a different study involving a derivative, 5-bromo-1,3-dimethylbarbituric acid, a detailed computational analysis of its reaction with 1,3-diethylthiourea was performed using DFT. researchgate.net This study calculated both thermodynamic and kinetic parameters for the reaction steps, identifying the rate-determining step and calculating an activation barrier of 33 kJ·mol⁻¹ for the C-S bond formation. researchgate.net These analyses are crucial for optimizing reaction conditions and designing new synthetic routes.
Applications of 1,5 Dimethylbarbituric Acid As a Chemical Synthon and in Materials Research
Role as a Precursor in Heterocyclic Synthesis
While 1,3-dimethylbarbituric acid is widely employed in multicomponent reactions to directly construct fused pyrimidine (B1678525) and spiro-heterocyclic systems, the synthetic utility of 1,5-dimethylbarbituric acid lies in its role as a precursor for chiral intermediates. mdpi.com Its non-symmetrical nature at the C5 position allows for stereoselective functionalization, leading to the creation of complex heterocyclic structures.
The primary application highlighted in research is its use in palladium-catalyzed allylation reactions. This process transforms the prochiral this compound into a product with a newly formed all-carbon tetrasubstituted stereocenter. mdpi.com This enantioenriched product then becomes a versatile intermediate that can be used in subsequent steps to build more elaborate heterocyclic frameworks. The transformation is a key step in accessing chiral scaffolds that are otherwise difficult to synthesize. researchgate.net
Construction of Fused Pyrimidine Systems
The direct, one-pot synthesis of fused pyrimidine systems using this compound as a starting component is not extensively documented in the same manner as reactions involving the 1,3-isomer. Instead, its contribution is more indirect; the chiral products obtained from its asymmetric transformations, such as the allylation product, are valuable precursors for the synthesis of complex, fused heterocyclic systems. mdpi.com
Synthesis of Spiro-Compounds
Similar to the construction of fused systems, the direct application of this compound in multicomponent reactions to form spiro-compounds is not a primary synthetic route. The focus of its utility is on generating enantiomerically enriched building blocks. The creation of the C5-allylated derivative introduces a quaternary carbon center, a common feature in many spirocyclic structures, suggesting its potential as a starting point for multi-step spiro-compound synthesis. mdpi.com
Scaffold for Designing Advanced Chemical Systems (e.g., supramolecular assemblies, ligands)
Based on a review of the available scientific literature, there is currently no specific information detailing the use of this compound as a primary scaffold for designing supramolecular assemblies or as a ligand in advanced chemical systems. Research in this area has predominantly focused on barbituric acid itself or its 1,3-disubstituted derivatives.
Intermediates in the Synthesis of Organic Scaffolds with Unique Reactivity Profiles
The most significant application of this compound is as an intermediate that provides access to organic scaffolds with a distinct and valuable reactivity profile, centered on asymmetric synthesis. Pioneering work in the 1990s demonstrated the utility of this non-symmetrical barbiturate (B1230296) derivative in stereoselective alkylation reactions. mdpi.com
A notable example is the enantioselective palladium-catalyzed allylation of this compound. This reaction creates a challenging all-carbon quaternary stereocenter at the C5 position. The process requires a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to deprotonate the starting material, rendering it nucleophilic for the subsequent catalytic cycle. mdpi.com While initial studies achieved modest enantioselectivity, they established a crucial proof-of-concept for the catalytic enantioselective transformation of this class of compounds. mdpi.comdntb.gov.ua These achievements have paved the way for constructing highly valuable chiral heterocycles from barbituric acid platforms. researchgate.net
| Reactant | Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| This compound | Pd-catalysis, DBU (base) | 5-allyl-1,5-dimethylbarbituric acid | 68% | 12.7% | mdpi.com |
Polymerization Reactions Involving this compound Derivatives
A review of the scientific literature did not yield information on polymerization reactions that specifically involve this compound or its derivatives. Studies on the polymerization of barbiturates to form polymers like poly(furopyrimidine)s have utilized the 1,3- (or N,N'-) dimethylbarbituric acid isomer, which possesses different reactive sites suitable for such reactions. nih.gov
Advanced Analytical Methodologies for Research on 1,5 Dimethylbarbituric Acid and Its Derivatives
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatographic methods are fundamental to the analysis of barbituric acid derivatives, enabling the separation of target compounds from complex matrices, including reaction mixtures and biological samples. ijsra.net These techniques are crucial for both qualitative identification and quantitative determination, as well as for assessing the purity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of barbiturates due to its versatility and high resolution. ijsra.net The development of a robust HPLC method is a critical step in the research of 1,5-dimethylbarbituric acid and its novel derivatives. Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. rsc.org
Method development involves the systematic optimization of several parameters to achieve adequate separation:
Stationary Phase: Octadecyl silica (C18) columns are widely used for barbiturate (B1230296) separation. rsc.org For specific applications, other stationary phases, such as amide-embedded columns, can be employed to modulate selectivity based on the polarity and steric parameters of the derivatives. nih.gov
Mobile Phase: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. ijsra.netrsc.org The composition of the mobile phase is adjusted to control the retention time and resolution of the analytes. For instance, linear correlations can be established between the logarithm of the capacity factor (log k) and the concentration of the organic solvent in the eluent. nih.gov
Detection: UV detection is common, as the barbiturate ring exhibits characteristic absorbance. Detection is often performed at wavelengths around 220 nm. rsc.org For enhanced specificity, absorbance ratios at different wavelengths (e.g., 220, 240, and 254 nm) can be calculated. rsc.org For more definitive identification and quantification, especially in complex matrices, HPLC is often coupled with mass spectrometry (LC-MS). researchgate.net
The table below summarizes typical starting conditions for HPLC method development for barbituric acid derivatives.
| Parameter | Condition | Purpose |
| Column | C18 (Octadecyl silica), 5 µm | Standard reversed-phase separation |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Controls retention and selectivity |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate |
| Detection | UV at 220 nm or Mass Spectrometry (MS) | General detection or specific identification |
| Temperature | Ambient or controlled (e.g., 30 °C) | Affects retention time and peak shape |
Gas Chromatography (GC) is another powerful technique for the analysis of barbiturates, prized for its high sensitivity and efficiency. ijsra.net For volatile and thermally stable compounds, GC can provide excellent separation. However, many barbiturates, particularly those with polar N-H groups, may require derivatization to improve their chromatographic properties, such as peak shape and stability. ijsra.net
Key aspects of GC method development include:
Derivatization: Methylation is a common derivatization technique used to convert the acidic protons of barbiturates into less polar methyl groups, which improves their volatility and reduces peak tailing. ijsra.net
Stationary Phase: Nonpolar or semi-polar columns, such as those with a methyl silicone or phenyl polysiloxane phase (e.g., DB-5), are frequently used. ijsra.net
Selective Detection: While a Flame Ionization Detector (FID) can be used, coupling GC with a Mass Spectrometer (GC-MS) provides much higher selectivity and structural information, making it the preferred method for confirmation. ijsra.net
Chiral Separations: For derivatives of this compound that are chiral, enantioselective separation can be achieved using GC with a chiral stationary phase, such as a modified cyclodextrin (e.g., Chirasil-β-Dex). nih.gov This is particularly relevant for N-alkylated barbiturates where enantiomers may exhibit different biological activities. nih.gov Research has demonstrated the successful separation of various N-alkylated barbiturates, including derivatives like 1,5-dimethyl-5-ethyl barbituric acid and 5-(1-cyclohexen-1-yl)-1,5-dimethyl barbituric acid, using this approach. nih.gov
The following table outlines common parameters for the GC analysis of barbiturates.
| Parameter | Condition | Purpose |
| Column | Fused silica capillary (e.g., DB-5) | Provides high-resolution separation |
| Carrier Gas | Helium or Hydrogen | Mobile phase for analyte transport |
| Injector Temp. | 250-300 °C | Ensures rapid volatilization of the sample |
| Oven Program | Temperature gradient (e.g., 60 °C to 280 °C) | Separates compounds based on boiling points |
| Detector | Mass Spectrometer (MS) or FID | Provides selective detection and identification |
Spectrophotometric and Electrochemical Detection Systems for Research Applications
Beyond standard UV detection in HPLC, dedicated spectrophotometric and electrochemical systems offer alternative or complementary methods for the detection and quantification of this compound and its derivatives.
Spectrophotometric Detection: UV-Vis spectrophotometry can be used as a standalone quantitative technique. nih.gov The method relies on the principle that the barbiturate ring undergoes a structural change with pH, leading to a shift in its UV absorbance maximum. By measuring the absorbance difference between alkaline (e.g., pH 13) and less alkaline (e.g., pH 10) solutions, a quantitative determination can be made, which helps to minimize interference from other substances. nih.gov Colorimetric assays have also been developed for barbituric acid, where it reacts with reagents like sodium nitrite in an acidic solution to form a colored violuric acid derivative, which can be quantified spectrophotometrically at approximately 530 nm. unomaha.edu
Electrochemical Detection: Electrochemical methods offer high sensitivity and are suitable for developing portable sensors. nih.gov
Voltammetric Sensors: These sensors can be designed for the selective analysis of barbituric acid. nih.gov For example, a molecularly imprinted polymer (MIP) can be grafted onto a graphite electrode. nih.gov This creates specific recognition sites for the barbituric acid structure, allowing for its selective capture and subsequent quantification using techniques like differential pulse cathodic stripping voltammetry. nih.gov
Electrochemical Synthesis and Analysis: Electrochemical techniques can also be used to drive reactions. The synthesis of barbituric acid derivatives can be achieved efficiently under electrochemical conditions, which is considered a green chemistry approach as it often eliminates the need for catalysts and reduces reaction times. d-nb.info The reaction progress and product formation can be monitored in situ using voltammetric techniques. researchgate.net
Kinetic Studies of Reaction Processes using in situ Analytical Techniques
Understanding the kinetics of reactions involving this compound is crucial for optimizing synthetic procedures and for studying its stability and degradation pathways. In situ analytical techniques, which monitor the reaction as it occurs, are invaluable for these studies.
Cyclic voltammetry is a powerful in situ electrochemical technique for investigating reaction mechanisms and kinetics. researchgate.net Studies on the electrochemical oxidation of compounds in the presence of barbituric acid derivatives (such as the closely related 1,3-dimethylbarbituric acid) have been used to elucidate reaction mechanisms (e.g., EC' catalytic vs. EC mechanisms) and to determine chemical rate constants. researchgate.net By analyzing the changes in voltammetric responses at different potential scan rates, researchers can extract kinetic information about the chemical steps that follow the initial electron transfer. researchgate.net Digital simulation of cyclic voltammograms can be used to fit experimental data and obtain precise rate constants for the reaction steps. researchgate.net
Development of Reference Standards and Analytical Protocols for Novel Derivatives
The synthesis of novel derivatives of this compound requires the concurrent development of well-characterized reference standards and validated analytical protocols to ensure the reliability of research findings. unodc.orgmdpi.com
Reference Standards: A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. sigmaaldrich.com The development of a reference standard for a novel derivative involves:
Synthesis and Purification: The compound must be synthesized and purified to the highest possible level, often using techniques like preparative chromatography and recrystallization.
Characterization: The identity and structure of the compound must be unequivocally confirmed using a combination of analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Purity Assessment: The purity of the standard must be quantitatively determined, typically using a mass balance approach combining results from chromatography (HPLC, GC), water content analysis (Karl Fischer titration), and residual solvent analysis (GC).
Analytical Protocols: A validated analytical protocol is essential for the routine analysis of a new derivative. The validation process demonstrates that the analytical method is suitable for its intended purpose and provides reliable results. nih.gov Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijsra.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijsra.netnih.gov
By establishing certified reference materials and validated protocols, researchers can ensure the accuracy, reproducibility, and comparability of data generated in the study of novel this compound derivatives. unodc.orgunodc.org
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Catalytic Systems
While established methods for the synthesis of 1,5-dimethylbarbituric acid and its derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic strategies remains a key objective. Future research will likely focus on the development of novel catalytic systems that offer improved yields, reduced reaction times, and enhanced stereoselectivity. mdpi.com This includes the exploration of new organocatalysts and metal-based catalysts for reactions such as enantioselective allylations. mdpi.com For instance, early work on the Pd-catalyzed allylation of this compound highlighted the potential for creating all-carbon tetrasubstituted stereocenters, an area ripe for further development with more advanced catalyst designs. mdpi.com
The development of multicomponent reactions (MCRs) involving this compound is another promising avenue. scispace.com These reactions, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. scispace.com Future work could focus on designing new MCRs that utilize this compound as a key building block to generate diverse molecular architectures. scispace.com Furthermore, the application of unconventional activation methods, such as microwave irradiation and mechanochemistry, could lead to the discovery of new reaction pathways and the synthesis of previously inaccessible derivatives.
A comparative look at catalytic systems for related barbituric acid derivatives suggests a trend towards more environmentally friendly and reusable catalysts. orgchemres.org Research into solid-supported catalysts, nanocatalysts, and biocatalysts for reactions involving this compound could align with the principles of green chemistry.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the optimization of existing ones. For reactions involving this compound, future research will likely employ a combination of experimental and computational techniques to elucidate complex reaction pathways. This includes detailed kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates.
For example, in organocatalyzed reactions, understanding the precise role of the catalyst in activating the this compound substrate and guiding the stereochemical outcome is crucial. mdpi.com Proposed transition state models, where bifunctional catalysts interact with both the nucleophile and the electrophile, offer a starting point for more in-depth computational analysis. mdpi.com By gaining a deeper mechanistic insight, chemists can design more effective catalysts and predict the outcomes of new reactions with greater accuracy.
Furthermore, investigating the factors that govern the regioselectivity and stereoselectivity of reactions at the C5 position of the this compound ring will continue to be a significant area of research. Understanding the interplay of steric and electronic effects of substituents on the pyrimidine (B1678525) ring will be key to controlling the formation of specific isomers.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules. In the context of this compound, advanced computational modeling will play an increasingly important role in several key areas. Theoretical calculations, such as those at the G3 and G4 levels of theory, have already been used to determine the gas-phase enthalpies of formation of related dimethylbarbituric acid isomers with good agreement with experimental values. researchgate.netnih.gov
Future computational studies on this compound are expected to focus on:
Predicting Reaction Outcomes: Using density functional theory (DFT) and other high-level computational methods to model reaction pathways, calculate activation energies, and predict the feasibility and selectivity of new reactions. This can help to prioritize experimental efforts and accelerate the discovery of novel transformations.
Designing Novel Catalysts: Computationally screening libraries of potential catalysts to identify those with the optimal electronic and steric properties for a specific reaction involving this compound.
Understanding Molecular Properties: Calculating and predicting various physicochemical properties of this compound and its derivatives, such as their electronic structure, spectroscopic signatures, and intermolecular interactions. researchgate.net This information is valuable for the design of new materials and chemical probes.
Elucidating Reaction Mechanisms: As mentioned previously, computational modeling will be instrumental in visualizing transition states and reaction intermediates, providing a level of detail that is often difficult to obtain through experimental methods alone. mdpi.com
The synergy between computational predictions and experimental validation will be a driving force in advancing the chemistry of this compound.
Design and Synthesis of New Functional Materials and Chemical Probes Based on the this compound Scaffold
The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the design and synthesis of new functional materials and chemical probes. Its ability to participate in hydrogen bonding and its electron-accepting character can be exploited in the construction of supramolecular assemblies and functional organic materials.
Future research in this area may include:
Development of Chemosensors: Incorporating the this compound moiety into larger molecular frameworks to create sensors for the detection of specific ions or molecules. The barbituric acid core can act as a signaling unit, with changes in its spectroscopic properties upon binding to an analyte.
Synthesis of Organic Dyes: Modifying the this compound structure to create novel dyes with tailored absorption and emission properties for applications in imaging and materials science. For instance, barbituric acid derivatives have been used in the synthesis of near-infrared (NIR) fluorescent probes. nih.gov
Creation of Functional Polymers: Polymerizing derivatives of this compound to produce materials with interesting thermal, optical, or electronic properties.
Design of Chemical Probes for Biological Systems: The development of this compound-based molecules that can be used to probe biological processes. This could involve attaching fluorescent tags or reactive groups to the scaffold to allow for visualization or interaction with specific biological targets.
The versatility of the this compound core provides a rich platform for the creation of a wide range of new functional molecules and materials.
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing the way chemical research is conducted. embopress.org These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the pace of discovery. embopress.orgnih.gov The integration of these techniques with the chemistry of this compound holds immense potential.
Future trends in this area include:
Automated Synthesis of Compound Libraries: Utilizing robotic systems to perform the synthesis of a wide variety of this compound derivatives in a parallel fashion. This will enable the rapid exploration of structure-activity relationships and the identification of compounds with desired properties.
High-Throughput Screening for Biological Activity: Screening large libraries of this compound derivatives against a range of biological targets to identify new drug leads or chemical probes. nih.gov HTS assays can be designed to measure various biological activities, such as enzyme inhibition or receptor binding. nih.gov
Data-Driven Discovery: Combining the large datasets generated from HTE with machine learning and artificial intelligence to identify patterns and predict the properties of new, unsynthesized this compound derivatives. This data-driven approach can guide the design of new experiments and lead to more efficient discovery cycles.
By embracing automation and high-throughput methodologies, researchers can unlock the full potential of the this compound scaffold for applications in drug discovery, materials science, and beyond.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₃ | nist.gov |
| Molecular Weight | 156.1393 g/mol | nist.gov |
| CAS Registry Number | 7391-67-5 | nist.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,5-dimethylbarbituric acid and its derivatives in laboratory settings?
- Methodological Answer : this compound can be synthesized via palladium-catalyzed allylation using allyl acetate and chiral phosphane imine ligands, yielding enantioselective products (e.g., 5-allyl-1,5-dimethylbarbituric acid with up to 34% enantiomeric excess). This approach optimizes stereocontrol through ligand design, where substituents like hydroxymethyl and bulky alkyl groups enhance selectivity . Additionally, hexobarbital metabolism studies reveal non-enzymatic pathways under physiological conditions, producing this compound via glutathione-mediated degradation of 3′-oxohexobarbital .
Q. How does solubility data for this compound inform experimental design in aqueous systems?
- Methodological Answer : Solubility in water varies with temperature, ranging from 0.29 g/L at 20°C to 0.64 g/L at 37°C. These values, derived from static bomb calorimetry and transpiration methods, are critical for designing dissolution studies, crystallization protocols, or pharmacokinetic models . Researchers should account for temperature-dependent solubility when formulating buffer systems or evaluating bioavailability.
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : Use local and general ventilation to minimize aerosol/dust exposure. Wear eye protection, nitrile gloves, and respiratory gear in poorly ventilated areas. In case of skin contact, wash thoroughly with soap and water. For spills, avoid environmental contamination by using sealed containers and grounding equipment .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state form?
- Methodological Answer : Single-crystal X-ray diffraction reveals a three-dimensional network stabilized by N–H···O=C hydrogen bonds forming ribbons, with weak C–H···O interactions further reinforcing the lattice. This structural insight aids in predicting polymorphism and designing co-crystals for enhanced stability .
Advanced Research Questions
Q. What computational tools are effective in modeling the thermochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the G3 level accurately calculates gas-phase enthalpies of formation (±2.3 kJ/mol deviation from experimental data). Combustion calorimetry and transpiration methods validate computational results, providing reliable benchmarks for reaction energetics and stability predictions .
Q. How do structural modifications at C2, N3, C5, and C6 positions influence the xanthine oxidase inhibitory activity of this compound derivatives?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies identify C5 and C6 as critical for binding to xanthine oxidase. Functional Group Interconversion (FGI) via retro-synthetic analysis optimizes activity; for example, electron-withdrawing groups at C5 enhance inhibition by mimicking xanthine’s transition state .
Q. What novel metabolic pathways produce this compound from hexobarbital, and how are they detected in vivo?
- Methodological Answer : Hexobarbital undergoes cytochrome P450-mediated oxidation to 3′-oxohexobarbital, which non-enzymatically reacts with glutathione to yield this compound and cyclohexenone-glutathione adducts. These metabolites are quantified in rat urine/bile via LC-MS, with 13.4% of the dose excreted as the barbiturate derivative .
Q. Can enantioselective catalysis improve the synthesis of chiral this compound derivatives for pharmacological applications?
- Methodological Answer : Palladium(II) acetylacetonate with chiral phosphane imine ligands achieves up to 34% enantiomeric excess in allylic alkylation. Molecular modeling of the [(η³-allyl)Pd(ligand)₂]⁺ intermediate reveals ligand steric effects directing nucleophile attack, enabling tailored synthesis of bioactive enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
